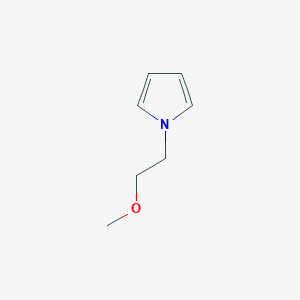
1-(2-methoxyethyl)-1H-pyrrole
Übersicht
Beschreibung
The compound “1-(2-methoxyethyl)-1H-pyrrole” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “1-(2-methoxyethyl)-1H-pyrrole” were not found, related compounds such as poly(2-methoxyethyl acrylate)-based polyurethane (PMEA-based PU) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Wissenschaftliche Forschungsanwendungen
Electrochromic and Ion Receptor Properties
1-(2-methoxyethyl)-1H-pyrrole derivatives have been investigated for their electrochromic and ion receptor properties. For instance, a study focused on the electrochemical synthesis of an etheric member of N-linked polybispyrroles, based on a similar compound, for its electrochromic material property. This compound exhibits stability, reversible redox processes, and good electrochromic properties, transitioning from transparent yellow in its neutral state to light pink and blue in its oxidized state. Additionally, it showed a selective voltammetric response towards Na+ ions among the alkali series in an organic medium and was used for Ag+ ion detection (Mert, Demir & Cihaner, 2013).
Organic Synthesis and Molecular Structure
1-(2-methoxyethyl)-1H-pyrrole is involved in the synthesis of various organic compounds. For example, it is a precursor in the synthesis of pyrrolo[1,2-a]quinolines and ullazines through reactions with aromatic alkynes, facilitated by visible light irradiation. This process, which occurs at room temperature, avoids the need for transition metal catalysts (Das, Ghosh & Koenig, 2016).
Electromaterials and Surface Coating
The derivative, 1[4-methoxyphenyl]-1H-pyrrole, and similar compounds have been used in the study of electromaterials. For instance, their electrochemical deposition on carbon fiber microelectrodes was analyzed, revealing the influence of substituents on electrochemical impedance spectroscopy. This research helps in understanding the quality of film deposition and the electronic properties of such materials (Sarac, Sezgin, Ates & Turhan, 2008).
Antimicrobial Properties
Compounds derived from 1-(2-methoxyethyl)-1H-pyrrole have been studied for their antimicrobial properties. A series of related compounds were synthesized and evaluated for their in vitro antimicrobial activities. The presence of the heterocyclic ring in these compounds was associated with good antibacterial and antifungal activities (Hublikar et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that 2’-o-(2-methoxyethyl) modifications are commonly used in antisense oligonucleotides . These molecules work by binding to RNA and controlling gene expression .
Mode of Action
The 2’-o-(2-methoxyethyl) modification, which is structurally similar, is known to increase the stability of antisense oligonucleotides against nuclease digestion . This suggests that 1-(2-methoxyethyl)-1H-pyrrole might also exhibit increased stability, thereby enhancing its interaction with its targets.
Biochemical Pathways
Compounds with 2’-o-(2-methoxyethyl) modifications have been associated with perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism .
Pharmacokinetics
These molecules are rapidly and extensively absorbed after subcutaneous administration, with a plasma and tissue terminal elimination half-life of approximately 30 days .
Result of Action
It’s worth noting that 2’-o-(2-methoxyethyl) modified antisense oligonucleotides have been associated with significant dose-dependent reductions in all measured apolipoprotein-b containing atherogenic lipoproteins .
Action Environment
It’s important to note that the stability and efficacy of similar compounds, such as 2’-o-(2-methoxyethyl) modified antisense oligonucleotides, can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-9-7-6-8-4-2-3-5-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWRVUSDMVDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307546 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50966-73-9 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)











